4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug due to its psychoactive effects. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A. It also has affinity for dopamine receptors. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of these receptors, leading to its psychoactive and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase serotonin and dopamine levels in the brain. It has also been shown to increase heart rate and blood pressure and cause hyperthermia. In humans, this compound has been reported to cause euphoria, increased sociability, and altered perception.
Advantages and Limitations for Lab Experiments
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its effects are well characterized. However, this compound also has several limitations. It has a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that causes adverse effects. It is also a controlled substance, which limits its availability for research purposes.
Future Directions
There are several future directions for research on 4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in psychiatry, neurology, and oncology. Another direction is to develop more selective agonists for specific serotonin and dopamine receptors to minimize adverse effects. Additionally, research could focus on developing methods to increase the therapeutic window of this compound.
Synthesis Methods
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide can be synthesized through a multistep process starting from p-chlorobenzyl chloride and 3-methylphenylpiperazine. The final step involves the reaction of the intermediate compound with a carboxylic acid to form this compound.
Scientific Research Applications
4-(2-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects. In neurology, this compound has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and stroke. In oncology, this compound has been shown to have antitumor activity in vitro and in vivo.
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-5-4-7-17(13-15)21-19(24)23-11-9-22(10-12-23)14-16-6-2-3-8-18(16)20/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCVEGBFGURBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.